Octane-2,4,6-trione

Description

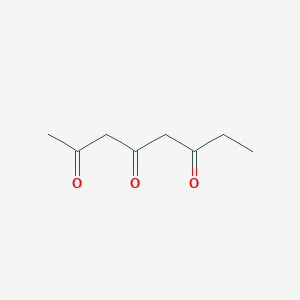

Structure

2D Structure

3D Structure

Properties

CAS No. |

61067-58-1 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

octane-2,4,6-trione |

InChI |

InChI=1S/C8H12O3/c1-3-7(10)5-8(11)4-6(2)9/h3-5H2,1-2H3 |

InChI Key |

KYWYXJJKXSANGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)CC(=O)C |

Origin of Product |

United States |

The Significance of Aliphatic Polyketones and Octane Scaffolds in Modern Organic Synthesis

Aliphatic polyketones are a class of polymers characterized by a carbon chain containing multiple ketone groups. researchgate.netmdpi.com They are valued in organic synthesis for their reactivity and the diverse chemical transformations they can undergo. acs.org The presence of multiple carbonyl groups allows for a variety of nucleophilic addition reactions and condensations, making them versatile precursors for the synthesis of more complex molecules, including heterocyclic and aromatic compounds. acs.orgrsc.org

The octane (B31449) scaffold, a flexible eight-carbon chain, is a common structural motif in numerous organic molecules. In the context of polyketones, the alkyl chains provide necessary flexibility for processing, while the ketone groups offer sites for functionalization. chemrxiv.org This combination of a flexible backbone with reactive functional groups is a desirable characteristic in medicinal chemistry and materials science. For instance, the 2-azabicyclo[3.2.1]octane system is a prominent scaffold in natural and synthetic products with demonstrated biological activities, highlighting the utility of the octane framework in constructing bioactive molecules. rsc.orgmendeley.comrsc.orgresearchgate.net

The general properties and applications of aliphatic polyketones are summarized in the table below.

| Property | Description | Reference |

| Reactivity | The 1,4-dicarbonyl groups are highly reactive towards nucleophilic addition, facilitating conversion into various functional compounds like alcohols, ketals, and pyrroles. researchgate.net | researchgate.net |

| Mechanical Properties | Aliphatic polyketones exhibit excellent mechanical properties, including pressure and heat resistance. | researchgate.net |

| Applications | They are used in a wide range of industrial applications, from fibers and fire-retardant materials to membranes and packaging materials. researchgate.net | researchgate.net |

| Modifications | Post-functionalization of aliphatic polyketones can introduce specific desired functional groups, expanding their application in areas like biomedicine and electronic devices. mdpi.com | mdpi.com |

Contextualization of Octane 2,4,6 Trione Within Triketone Systems and Polycarbonyl Compounds

Polycarbonyl compounds, molecules possessing multiple carbonyl groups, are a subject of ongoing research due to their unique chemical properties and reactivity. researchgate.netresearchgate.neti-b-r.org The arrangement and proximity of the carbonyl groups significantly influence the molecule's behavior. Triketones, a subclass of polycarbonyl compounds, can exist in various tautomeric forms, and their reactivity is often dictated by which carbonyl group is most susceptible to nucleophilic attack. researchgate.net

For example, 2,4,6-heptanetrione (B1618801), a close structural analog of Octane-2,4,6-trione, exists predominantly in its enol form and is known to participate in condensation reactions. wikipedia.org The synthesis of 2,4,6-heptanetrione can be achieved from dehydroacetic acid, highlighting a potential synthetic route for similar triketones. google.com The study of various 1,2,4-triketone analogs has shown that the direction of nucleophilic attack can be controlled by the nature of the substituents and the reaction conditions, leading to the selective synthesis of different heterocyclic systems like pyrazoles and pyridazinones. rscf.rumdpi.com

The reactivity of triketones can be harnessed to construct complex molecular architectures. For instance, acyclic triketones can be "folded" into structurally complex, oxygen-rich tricyclic systems through reactions with hydrogen peroxide. nih.gov This demonstrates the potential of triketones as building blocks for three-dimensional, pharmaceutically relevant scaffolds.

A comparison of this compound with a known triketone is presented below.

| Compound | Formula | Molar Mass ( g/mol ) | Key Features |

| This compound | C8H12O3 | 156.18 | Aliphatic triketone with a flexible octane (B31449) backbone. (Theoretical) |

| 2,4,6-Heptanetrione | C7H10O3 | 142.15 | Exists mainly in the enol form, contributes to strawberry flavor, and forms metal complexes. wikipedia.org |

Current Research Landscape and Academic Opportunities for Octane 2,4,6 Trione Investigations

Targeted Synthesis of this compound

While a specific, documented industrial synthesis for this compound is not widely published, its structure as a 1,3,5-triketone allows for logical synthetic planning based on established organic chemistry principles.

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available precursors. wikipedia.org For a 1,3,5-tricarbonyl compound like this compound, the most logical disconnections are the carbon-carbon bonds between the carbonyl groups.

A primary retrosynthetic approach involves a disconnection strategy analogous to a Michael addition. researchgate.net This identifies a β-ketoester and an α,β-unsaturated ketone as key precursors.

Step 1: C4-C5 Disconnection: The first disconnection is made at the C4-C5 bond. This simplifies the triketone into an enolate (or equivalent synthon) of a 1,3-diketone and an acyl cation synthon.

Step 2: C2-C3 Disconnection: A subsequent disconnection of the resulting 1,3-diketone fragment via a Claisen condensation logic reveals an ester and a ketone.

This analysis leads to the identification of simple starting materials:

Precursor A: Ethyl propionate (B1217596) (a synthetic equivalent for the propionyl cation).

Precursor B: Acetone (B3395972) (providing the central three carbons).

Precursor C: Ethyl acetate (B1210297) (a synthetic equivalent for the acetyl cation).

The forward synthesis would involve a sequence of Claisen-type condensations. First, the condensation of acetone with ethyl acetate would form pentane-2,4-dione. A subsequent acylation of pentane-2,4-dione with a propionyl equivalent, such as propionyl chloride, under basic conditions would yield the target this compound. Careful control of reaction conditions would be crucial to prevent self-condensation and other side reactions.

Developing novel pathways for the this compound framework focuses on improving efficiency and selectivity. One potential route involves the hydration of a corresponding alkynone precursor. mdpi.com This method avoids the use of strong bases typically required for Claisen condensations. The synthesis could proceed by first forming an enyne ketone, followed by selective hydration of the alkyne to yield the 1,3,5-triketone structure.

Another approach could adapt methodologies used for synthesizing renewable triketones from biomass-derived molecules like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net These methods often involve aqueous-phase hydrogenation and rearrangement over heterogeneous catalysts, which could be adapted for precursors of this compound, offering a greener synthetic route. researchgate.net

Synthesis of Octane-2,3,6-trione via Catalytic Rearrangements

The synthesis of isomeric triketones, such as octane-2,3,6-trione, can be approached through different strategies, including catalytic rearrangements of appropriately functionalized precursors.

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and highly nucleophilic amine that serves as an effective organocatalyst in a wide range of organic transformations, including cycloadditions, coupling reactions, and isomerizations. dbuniversity.ac.innih.gov Its utility extends to the rearrangement of acetylenic esters, demonstrating its capacity to facilitate complex molecular reorganizations. dbuniversity.ac.in

In the context of triketone synthesis, DABCO can catalyze the isomerization of γ-hydroxy-α,β-acetylenic esters into γ-oxo-α,β-trans-alkenyl esters. dbuniversity.ac.in This type of redox isomerization is a key step that can be integrated into a multi-step synthesis to build the triketone framework. For a hypothetical 1,2,5-triketone precursor, a DABCO-catalyzed rearrangement could be envisioned to isomerize a double or triple bond within the carbon backbone to achieve the desired carbonyl positioning. While a direct rearrangement from a 1,2,5-triketone to octane-2,3,6-trione is not explicitly documented, the catalytic power of DABCO in related transformations suggests its potential in such a synthetic strategy. dbuniversity.ac.inresearchgate.net

Beyond DABCO, the field of organocatalysis offers a diverse toolkit for constructing complex carbonyl compounds. Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, are particularly effective in controlling stereochemistry and reactivity in reactions forming carbon-carbon bonds.

These catalysts operate through hydrogen bonding interactions, activating substrates and guiding the approach of nucleophiles. For the synthesis of triketones, an organocatalytic Michael addition of a diketone enolate to an α,β-unsaturated aldehyde, followed by oxidation, represents a plausible and controllable pathway. The development of novel triketone herbicides often relies on advanced synthetic methods where organocatalysis could play a key role in achieving high yields and specific isomers. nih.govnih.gov

| Catalyst Type | Typical Reactions | Advantages | Potential for Triketone Synthesis |

|---|---|---|---|

| DABCO | Isomerization, Baylis-Hillman, Cycloaddition | Inexpensive, non-toxic, highly nucleophilic | Rearrangement of functionalized precursors to correctly position carbonyl groups. dbuniversity.ac.in |

| Thiourea Derivatives | Asymmetric Michael additions, Aldol (B89426) reactions | High enantioselectivity, operates via H-bonding | Stereocontrolled construction of the triketone backbone via sequential C-C bond formation. |

| Proline & Derivatives | Aldol and Mannich reactions | Readily available, well-studied, enantioselective | Stepwise assembly of the carbon chain through asymmetric aldol-type reactions. |

Synthetic Approaches to Analogous Octane-Based Polyketones

Polyketones are a class of polymers characterized by a backbone containing ketone functionalities. wikipedia.org Aliphatic polyketones, derived from the copolymerization of olefins with carbon monoxide, are noted for their performance as engineering thermoplastics. researchgate.netunive.it The synthesis of specific, non-polymeric octane-based polyketones requires discrete, non-polymerization reactions.

A promising modern approach is the "hydrogen-borrowing" mechanism, which has been successfully used to synthesize polyarylalkylketones. researchgate.netst-andrews.ac.uk This methodology involves the coupling of diketones and diols catalyzed by a manganese pincer complex. The process proceeds through several steps:

Dehydrogenation of the diol to a dialdehyde (B1249045).

Base-catalyzed aldol condensation of the dialdehyde with a diketone.

Hydrogenation of the resulting carbon-carbon double bonds. researchgate.net

By selecting an appropriate diketone and diol (e.g., a C4 diketone and a C4 diol), this method could be adapted to construct an octane-based polyketone framework. This catalytic approach avoids stoichiometric reagents and represents a more sustainable pathway for synthesizing complex ketone structures. st-andrews.ac.uk

Multi-Step Organic Syntheses of Bicyclo[3.2.1]octane-2,3,4-trione and Related Systems

The construction of the bicyclo[3.2.1]octane core, a key structural motif present in numerous biologically active natural products, often serves as a foundational step in the synthesis of related triones. nih.gov These multi-step syntheses frequently employ powerful cascade or domino reactions to efficiently build molecular complexity from simpler starting materials.

One prominent approach involves the organocatalytic domino Michael/Aldol reaction. acs.orgrsc.orgnih.gov This method allows for the direct preparation of synthetically and medicinally relevant bicyclo[3.2.1]octane derivatives with multiple stereogenic centers, including quaternary carbons. acs.orgnih.gov The reaction typically involves the condensation of a cyclic 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or a β,γ-unsaturated 1,2-ketoester. acs.orgrsc.org The choice of organocatalyst, such as a quinine-derived catalyst, and solvent can significantly influence the yield, diastereoselectivity, and enantioselectivity of the reaction. Subsequent oxidation of the resulting hydroxylated bicyclic diones can then furnish the desired trione. rsc.org

Another powerful strategy for the synthesis of the bicyclo[3.2.1]octane framework is the intramolecular Diels-Alder reaction. nih.govmdpi.com This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile tethered within the same molecule. For instance, a suitably substituted 5-vinyl-1,3-cyclohexadiene can undergo an intramolecular Diels-Alder reaction to form a tricyclo[3.2.1.02,7]octane system. nih.govmdpi.com Subsequent regioselective cleavage of one of the rings in this tricyclic intermediate can then yield the desired bicyclo[3.2.1]octane skeleton. nih.govmdpi.com Further functional group manipulations, including oxidation, would then be necessary to arrive at the target trione. ontosight.ai

The following table summarizes the key aspects of these multi-step synthetic approaches.

| Synthetic Approach | Key Reaction | Starting Materials (Examples) | Key Intermediates | Potential for Trione Synthesis |

| Organocatalytic Domino Reaction | Michael/Aldol Cascade | Cyclic 1,3-diones, α,β-unsaturated aldehydes, β,γ-unsaturated 1,2-ketoesters | Hydroxylated bicyclo[3.2.1]octane diones | Oxidation of the hydroxyl group |

| Intramolecular Cycloaddition | Diels-Alder Reaction | Substituted 5-vinyl-1,3-cyclohexadienes | Tricyclo[3.2.1.02,7]octane derivatives | Ring cleavage followed by oxidation |

Formation of Bridge Triones from Carbanions and Quinones in Bicyclo[3.2.1]octane Derivatives

The reaction of carbanions with quinones represents a direct and effective method for the construction of bridged bicyclic systems, including derivatives of bicyclo[3.2.1]octane. rsc.org This approach leverages the nucleophilic character of the carbanion and the electrophilic nature of the quinone to forge new carbon-carbon bonds and create the characteristic bridged structure.

While the specific application of this methodology to bicyclo[3.4.5]octane derivatives is not extensively documented in the readily available literature, the principles can be understood from studies on the closely related and well-investigated bicyclo[3.2.1]octane system. rsc.org In a typical reaction, a carbanion, generated from a suitable precursor such as a β-dicarbonyl compound or a nitroalkane, is added to a quinone. The initial addition is often followed by an intramolecular cyclization, leading to the formation of the bicyclic framework.

The nature of the carbanion, the substitution pattern of the quinone, and the reaction conditions all play a crucial role in determining the outcome and stereoselectivity of the reaction. The resulting bicyclic structures can contain multiple carbonyl functionalities, which can either be part of the initial quinone moiety or be introduced through the carbanion precursor. These functionalities can then be further manipulated to yield the desired trione.

General Strategies for Constructing Diverse Aliphatic Triketone Moieties

The synthesis of aliphatic triketones is not limited to the construction of bicyclic systems. Several general strategies exist for the assembly of linear and branched aliphatic triketone moieties. These methods often rely on the iterative addition of carbonyl-containing building blocks or the functionalization of pre-existing ketone structures.

One common approach involves the C-acylation of 1,3-diketones. The enolate of a 1,3-diketone can be reacted with an acylating agent, such as an acid chloride or an anhydride, to introduce a third carbonyl group, resulting in a 1,3,5-triketone. The regioselectivity of this reaction can often be controlled by the choice of reaction conditions and the nature of the diketone substrate.

Another versatile method is the copolymerization of α-olefins with carbon monoxide. researchgate.netnih.gov This palladium-catalyzed process can produce aliphatic polyketones, which are polymers containing repeating ketone functionalities. researchgate.netwikipedia.org By carefully controlling the polymerization conditions and the monomers used, it is possible to synthesize polymers with a high density of ketone groups, which can then be cleaved or modified to yield smaller triketone fragments.

The following table outlines some general strategies for the synthesis of aliphatic triketones.

| Synthetic Strategy | Description | Key Reagents | Product Type |

| C-acylation of 1,3-Diketones | Nucleophilic addition of a diketone enolate to an acylating agent. | 1,3-Diketones, Acid chlorides, Anhydrides | 1,3,5-Triketones |

| Copolymerization | Palladium-catalyzed polymerization of α-olefins and carbon monoxide. | α-Olefins, Carbon monoxide, Palladium catalysts | Aliphatic polyketones |

| Aldol Condensation | Base or acid-catalyzed reaction between enolates and carbonyl compounds. | Ketones, Aldehydes | β-Hydroxy ketones (precursors to diketones and triketones) |

Green Chemistry Principles Applied to Triketone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including triketones, to minimize environmental impact and improve sustainability. researchgate.netrsc.org These principles focus on aspects such as the use of renewable feedstocks, the development of atom-economical reactions, the use of environmentally benign solvents and catalysts, and the reduction of waste.

In the context of triketone synthesis, green chemistry can be implemented in several ways. For instance, the use of biomass-derived starting materials, such as 5-hydroxymethylfurfural, can provide a renewable pathway to aliphatic triketones. researchgate.net The development of catalytic reactions that proceed with high efficiency and selectivity reduces the need for stoichiometric reagents and minimizes the formation of byproducts. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, offers a greener alternative to traditional solution-phase synthesis. nih.gov This technique can lead to reduced reaction times, lower energy consumption, and the elimination of hazardous solvents. Furthermore, the use of biocatalysts, such as enzymes, can enable highly selective transformations under mild reaction conditions, often in aqueous media. rsc.org The application of these green chemistry principles not only makes the synthesis of triketones more environmentally friendly but can also lead to more efficient and cost-effective processes.

Mechanistic Insights into Carbonyl Group Transformations

The three carbonyl groups in this compound are the primary sites for a variety of chemical transformations. Their reactivity is dictated by the electronic environment and steric accessibility.

The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. The reactivity of each carbonyl group can be influenced by the electronic effects of the adjacent carbonyls. Nucleophilic addition to one carbonyl group can affect the reactivity of the others through inductive effects and changes in steric hindrance.

Common nucleophilic addition reactions include:

Hydration and Acetal Formation: In the presence of water or alcohols, especially under acidic or basic catalysis, the carbonyl groups can undergo hydration to form gem-diols or react with alcohols to form hemiacetals and acetals.

Reaction with Amines: Primary and secondary amines can react with the carbonyl groups to form imines and enamines, respectively.

Grignard and Organolithium Reagents: These strong nucleophiles will readily add to the carbonyl carbons, leading to the formation of tertiary alcohols after workup. The regioselectivity of the attack may be influenced by the steric bulk of the nucleophile and the specific reaction conditions.

The preparation of 2,4,6-heptanetrione (B1618801), a close analog, can be achieved by reacting diketene (B1670635) with water in the presence of a tertiary amine catalyst. google.com

The linear arrangement of the three carbonyl groups in this compound provides the potential for various intramolecular cyclization reactions, often leading to the formation of heterocyclic compounds. organic-chemistry.org These reactions are typically promoted by acids or bases.

Aldol Condensation: Intramolecular aldol condensation is a prominent reaction pathway. For instance, the enolate formed by deprotonation of the C3 or C5 methylene (B1212753) group can attack one of the other carbonyl carbons. This can lead to the formation of five- or six-membered rings. For example, an attack from the C5 enolate onto the C2 carbonyl would lead to a six-membered ring. The initial aldol addition product can then undergo dehydration to form a cyclic α,β-unsaturated ketone. The conversion of 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones into cyclopentenones involves an intramolecular aldolization. acs.org

Formation of Pyrones: Acylation of β-diketones can yield 1,3,5-triketones, which can then be cyclized to form pyrones. sci-hub.setandfonline.com The dehydrative cyclization of 1,3,5-triketones is a known method for synthesizing 4-pyrones. dntb.gov.ua

Formation of Peroxides: In the presence of hydrogen peroxide and an acid catalyst, β,δ-triketones can undergo a selective reaction to produce tricyclic peroxides. organic-chemistry.org This involves the monoperoxidation of the β-carbonyl groups and the conversion of the δ-carbonyl group into an acetal. organic-chemistry.org A one-pot procedure can "fold" acyclic triketones into complex tricyclic systems with high oxygen content. researchgate.netacs.org

Research on the intramolecular cyclization of triketones has led to the synthesis of 4-keto-4,5,6,7-tetrahydrobenzofurans. organic-chemistry.org Similarly, tandem base-promoted intramolecular cyclization has been used in the synthesis of complex molecules. nih.gov

Isomerization and Tautomerization Processes of this compound

Isomerization and tautomerization are key processes that influence the structure and reactivity of this compound.

Like other compounds with carbonyl groups adjacent to α-hydrogens, this compound exists in equilibrium with its enol tautomers. libretexts.org The presence of multiple carbonyl groups allows for the formation of several possible enol forms. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, temperature, and the presence of acids or bases. libretexts.orgmasterorganicchemistry.com

The enol forms are stabilized by intramolecular hydrogen bonding and conjugation. For β-dicarbonyl systems like those within this compound, the enol form is often significantly populated. mdpi.comnih.gov For example, 2,4-pentanedione exists predominantly in its enol form in many solvents. sci-hub.se The stability of the enol tautomer is a key factor in the reactivity of the molecule. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium |

| Solvent Polarity | Nonpolar solvents tend to favor the enol form due to intramolecular hydrogen bonding. masterorganicchemistry.com |

| Temperature | Higher temperatures can favor the keto form. mdpi.com |

| Conjugation | Extended conjugation can stabilize the enol form. nih.govrsc.org |

| Hydrogen Bonding | Intramolecular hydrogen bonding is a major stabilizing factor for the enol form. masterorganicchemistry.com |

This table is a generalized summary based on the principles of keto-enol tautomerism and may not reflect specific experimental data for this compound.

Positional isomerization in this compound would involve the migration of the carbonyl groups along the octane chain. This is not a simple process and would likely require significant energy input or specific catalytic conditions to break and reform carbon-carbon and carbon-oxygen bonds. Such isomerizations are not typically observed under standard conditions.

Redox Reactions and Functional Group Interconversions of Triketones

The carbonyl groups of this compound can undergo both reduction and oxidation reactions.

Reduction: The carbonyl groups can be reduced to secondary alcohols using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The extent of reduction can be controlled by the choice of reagent and reaction conditions. Catalytic hydrogenation can also be employed.

Oxidation: While ketones are generally resistant to oxidation, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl groups. The presence of multiple carbonyl groups makes the molecule susceptible to complex oxidative cleavage pathways. Polyketones are known to be involved in photo-oxidation processes. wikipedia.org Amphiphilic aromatic polyketones have been shown to stabilize redox-active nanoparticles. capes.gov.brnih.gov The redox stability of certain polyketones is a valuable property in applications like high-temperature batteries. diva-portal.org

Table 2: Common Redox Reagents and Expected Products

| Reagent | Expected Product(s) |

| Sodium borohydride (NaBH₄) | Octane-2,4,6-triol (mixture of diastereomers) |

| Lithium aluminum hydride (LiAlH₄) | Octane-2,4,6-triol (mixture of diastereomers) |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Octane-2,4,6-triol (mixture of diastereomers) |

| Strong Oxidizing Agents (e.g., KMnO₄, hot) | Cleavage products (e.g., carboxylic acids) |

This table provides a general overview of expected outcomes and does not represent specific, verified experimental results for this compound.

Derivatization Chemistry of this compound for Functional Enhancement

Specific research on the derivatization chemistry of this compound for functional enhancement has not been identified in the available literature.

Spectroscopic Characterization and Structural Analysis of Octane 2,4,6 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular structure can be assembled.

In the absence of direct experimental data for octane-2,4,6-trione, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of heptane-2,4,6-trione. rsc.org β-Triketones can exist in equilibrium with their enol forms, which significantly influences their NMR spectra.

For the triketo form of this compound, one would anticipate distinct signals for the different proton and carbon environments. The terminal methyl protons (at C1 and C8) would appear as singlets, while the methylene (B1212753) protons (at C3 and C5) would also be singlets. The ethyl group at one end would introduce additional complexity with a triplet and a quartet.

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl groups. The three ketone carbonyl carbons (C2, C4, C6) are expected to resonate at the downfield end of the spectrum, typically in the range of 190-210 ppm. The methylene and methyl carbons would appear at the upfield end of the spectrum.

Below are the reported ¹H and ¹³C NMR data for heptane-2,4,6-trione, which serve as a reference. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Heptane-2,4,6-trione (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (C1/C7) | 2.25 (s) | 30.2 |

| CH₂ (C3/C5) | 3.75 (s) | 57.8 |

| C=O (C2/C6) | - | 201.5 |

Data obtained from studies on platinum complexes of heptane-2,4,6-trione. rsc.org

To unambiguously assign the signals and confirm the connectivity of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would confirm the coupling between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. While less critical for a flexible acyclic molecule like this compound compared to rigid cyclic systems, it could provide insights into preferred conformations in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. Both IR and Raman spectroscopy are complementary techniques that are particularly useful for identifying functional groups.

The most prominent features in the IR and Raman spectra of this compound would be the absorptions arising from the carbonyl (C=O) and alkane (C-H) vibrations.

Carbonyl (C=O) Vibrations: The three carbonyl groups would give rise to strong, sharp absorption bands in the IR spectrum, typically in the region of 1700-1740 cm⁻¹. The exact positions can be influenced by conjugation and the potential for enolization. In the Raman spectrum, these vibrations would also be present, although their intensities can vary. The presence of multiple carbonyl bands could indicate different environments or coupling between the vibrational modes.

Alkane (C-H) Vibrations: The stretching and bending vibrations of the methyl and methylene groups would also be observable. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of both IR and Raman spectra. C-H bending vibrations are found at lower frequencies, generally between 1350 and 1470 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1740 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

The flexibility of the acyclic backbone of this compound allows for multiple conformations. Subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can sometimes be used to infer the predominant conformation in the solid state or in solution. However, for a relatively simple and flexible molecule, this analysis can be complex and often requires computational modeling to support the experimental observations.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

For this compound (C₈H₁₂O₃), the expected exact molecular mass would be approximately 156.0786 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be dictated by the stability of the resulting fragment ions. Common fragmentation pathways for ketones include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl, ethyl, or larger acyl group.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm the molecular formula C₈H₁₂O₃. The instrument would detect the molecular ion ([M]⁺˙ or [M+H]⁺) and measure its exact mass. This experimental value would then be compared to the theoretically calculated monoisotopic mass. Agreement between the experimental and theoretical mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the assigned elemental composition.

Table 1: Theoretical HRMS Data for this compound This table presents the calculated theoretical value essential for HRMS analysis.

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Calculated Monoisotopic Mass | 156.07864 Da |

| Composition | Carbon: 8, Hydrogen: 12, Oxygen: 3 |

Analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. The method of ionization significantly influences the extent of fragmentation.

Electron Ionization (EI) is a high-energy technique that typically causes extensive fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the β-triketone structure dictates the most probable cleavage points. Key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups is a characteristic fragmentation pathway for ketones. This would lead to the formation of various stable acylium ions ([RCO]⁺).

Alkyl Chain Cleavage: Fragmentation of the terminal ethyl and methyl groups would also occur.

Electrospray Ionization (ESI) is a soft ionization technique that imparts less energy to the molecule, resulting in minimal fragmentation. It is typically used for polar molecules and often reveals the protonated molecule [M+H]⁺ or adducts like the sodiated molecule [M+Na]⁺. For this compound, ESI would be expected to produce a strong signal for the [M+H]⁺ ion at m/z 157.0859, confirming the molecular weight with little structural fragmentation.

The combination of these techniques provides both the molecular weight and key structural motifs.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS This table outlines the plausible fragment ions based on established fragmentation principles for ketones.

| Ion Formula | Predicted m/z | Proposed Fragmentation Pathway |

| [C₈H₁₂O₃]⁺˙ | 156 | Molecular Ion (M⁺˙) |

| [C₇H₉O₃]⁺ | 141 | Loss of methyl radical (•CH₃) |

| [C₆H₇O₃]⁺ | 127 | Loss of ethyl radical (•C₂H₅) |

| [CH₃CO]⁺ | 43 | Alpha-cleavage yielding acetylium ion |

| [C₂H₅CO]⁺ | 57 | Alpha-cleavage yielding propanoylium ion |

| [CH₃COCH₂CO]⁺ | 85 | Cleavage between C4-C5 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photoluminescence)

Investigation of Electronic Transitions and Chromophore Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of light in the UV-Vis region promotes electrons from a ground state to a higher energy excited state. The structural features responsible for this absorption are known as chromophores.

The primary chromophore in this compound is the system of three conjugated carbonyl groups. This structure is expected to give rise to two main types of electronic transitions:

n→π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths. For ketones, they are often observed in the 270-300 nm range.

π→π* (pi-to-pi-star) transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are much more intense and occur at shorter wavelengths, typically below 200 nm for simple ketones.

The presence of the β-triketone system, which can exist in keto-enol tautomeric forms, creates a conjugated system that can shift these absorptions to longer wavelengths (a bathochromic shift). The exact position and intensity of the absorption maxima would be influenced by the solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

Single Crystal X-ray Diffraction for Absolute Configuration, Crystal System, and Unit Cell Parameters

While spectroscopic methods provide valuable clues about molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the material.

If a single crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on:

Absolute Configuration: For chiral molecules, this method can determine the absolute stereochemistry (R/S configuration). This compound itself is achiral, but this technique would confirm its symmetric nature.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the arrangement of molecules within it. researchgate.net

Unit Cell Parameters: These are the dimensions (lengths a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry.

Supramolecular Assembly: The analysis would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal.

Without an experimental crystal structure, these parameters remain to be determined.

Table 4: Crystallographic Data for this compound This table lists the parameters that would be determined via single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) ** | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) ** | To be determined experimentally |

| Z (molecules/unit cell) | To be determined experimentally |

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

The arrangement of this compound molecules in the condensed phase is dictated by a combination of intermolecular forces. Due to the presence of three polar carbonyl (C=O) groups and a nonpolar hydrocarbon framework, the molecule exhibits a balance of dipole-dipole interactions and weaker van der Waals forces. While lacking conventional hydrogen bond donors (such as O-H or N-H groups), the crystal structure is significantly influenced by a network of weak C—H···O hydrogen bonds.

The primary intermolecular forces governing the structure of this compound are summarized in the table below.

| Type of Interaction | Description | Contributing Molecular Features |

| Dipole-Dipole Interactions | Arise from the electrostatic attraction between the positive end of one polar molecule and the negative end of another. | The three highly polar Carbonyl (C=O) groups create significant partial positive (on Carbon) and partial negative (on Oxygen) charges. |

| London Dispersion Forces | Temporary attractive forces resulting from the formation of temporary dipoles in nonpolar molecules. | The entire C8 hydrocarbon backbone contributes to these forces. The large surface area of the molecule enhances the strength of these interactions. |

| C—H···O Hydrogen Bonds | Weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor. | Methylene (CH₂) and methyl (CH₃) groups on the octane (B31449) backbone acting as donors, and the carbonyl oxygen atoms acting as acceptors. |

Detailed analysis of crystallographic data for analogous compounds reveals the specific geometries of these weak hydrogen bonds. For instance, in the crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, similar C—H···O interactions define the three-dimensional network. iucr.org While specific bond lengths and angles for this compound require dedicated crystallographic analysis, typical parameters for such interactions can be inferred from related structures.

The presence and nature of these intermolecular interactions are further confirmed by spectroscopic techniques. In Fourier Transform Infrared (FT-IR) spectroscopy, the formation of hydrogen bonds typically leads to a shift in the stretching frequency of the participating functional groups. For this compound, the C=O stretching vibrations would be sensitive to the C—H···O interactions, often resulting in a shift to lower wavenumbers compared to the gas phase or in a non-polar solvent. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in crystals, confirming the presence and extent of forces like hydrogen bonding. researchgate.netresearchgate.netscispace.com

Computational and Theoretical Investigations of Octane 2,4,6 Trione

Prediction of Spectroscopic Parameters

Electronic Absorption and Emission Spectra Predictions via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.govrsc.orgresearchgate.net By applying this computational approach, it is possible to predict the electronic absorption and emission spectra of a compound like Octane-2,4,6-trione. These predictions are crucial for understanding the molecule's photophysical properties, such as its color and fluorescence behavior. The calculations yield key information including excitation energies (which correspond to the position of absorption/emission bands), oscillator strengths (related to the intensity of the transition), and the nature of the electronic transitions (e.g., n → π* or π → π*). rsc.org

For a β-triketone like this compound, which exists in various tautomeric forms (triketo, various enols), TD-DFT calculations would be performed on the optimized ground-state geometries of each significant tautomer. This is because the electronic spectra are highly dependent on the molecular structure. The choice of functional and basis set within the DFT framework is critical for obtaining accurate results that correlate well with experimental data. nih.gov

The predicted electronic transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO). In this compound, these transitions would likely involve the non-bonding electrons on the oxygen atoms (n orbitals) and the π-systems of the carbonyl and enol groups.

Table 1: Hypothetical TD-DFT Predicted Absorption Maxima (λmax) for this compound Tautomers in Gas Phase This table presents illustrative data that could be expected from TD-DFT calculations.

| Tautomer | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|---|---|

| Triketo Form | 4.52 | 274 | 0.012 | n → π* |

| Mono-enol (O4) | 4.15 | 299 | 0.350 | π → π* |

| Mono-enol (O2) | 4.20 | 295 | 0.310 | π → π* |

Reaction Pathway Modeling and Mechanistic Elucidation

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. masterorganicchemistry.comyoutube.comlibretexts.org For this compound, which can undergo various reactions such as enolization, alkylation, and cyclization, reaction pathway modeling can elucidate the step-by-step process, identify intermediates, and determine the energy barriers that govern the reaction rate. acs.orgpressbooks.pub

A key aspect of modeling a reaction pathway is the identification of transition states (TS), which are the highest energy points along the reaction coordinate. Locating a TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea). This value is critical for predicting the feasibility and rate of a reaction.

For a proposed reaction of this compound, such as the acid-catalyzed enolization, computational methods would be used to search for the transition state structure connecting the keto tautomer to the enol tautomer. The activation energy calculated would indicate how quickly this tautomerization occurs. Similarly, for a reaction like an intramolecular aldol (B89426) condensation, transition state searches would reveal the energy barriers for ring formation, helping to predict the most likely cyclization pathway.

Table 2: Illustrative Activation Energies for a Proposed Intramolecular Aldol Reaction of this compound This table presents hypothetical data for a reaction where the terminal methyl group attacks one of the other carbonyls.

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| Enolate Formation | Triketo form + Base | Enolate Intermediate | 15.2 |

| C-C Bond Formation (TS1) | Enolate Intermediate | Cyclized Intermediate | 21.5 |

A potential energy surface (PES) provides a comprehensive map of the energy of a molecular system as a function of its geometry. By mapping the PES for a reaction of this compound, one can visualize the entire reaction landscape, including reactants, products, intermediates, and the transition states that connect them. This detailed view helps in understanding the reaction mechanism, identifying alternative pathways, and explaining product distributions. For complex, multi-step reactions, a complete PES is invaluable for a full mechanistic understanding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

This compound, being an acyclic molecule with several single bonds, can adopt a multitude of conformations. imperial.ac.uknih.gov MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the pathways for interconversion between them. researchgate.netnih.gov This is achieved by running simulations for a sufficient length of time to observe spontaneous conformational changes. The results can reveal the flexibility of the carbon backbone and the relative populations of different conformers at a given temperature.

Table 3: Hypothetical Relative Populations of Key Conformers of this compound from MD Simulations at 298 K This table presents illustrative data showing the percentage of time the molecule spends in different shapes.

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Population (%) |

|---|---|---|

| Linear/Extended | ~180° | 45 |

| U-Shaped | ~60° | 35 |

| Twisted | ~120° | 15 |

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. missouri.educdnsciencepub.comcdnsciencepub.com This is particularly true for compounds like this compound, where keto-enol tautomerism is highly sensitive to solvent polarity and hydrogen-bonding capability. researchgate.net MD simulations explicitly including solvent molecules (e.g., water, ethanol, hexane) can provide detailed insights into these effects.

Simulations can show how solvent molecules arrange themselves around the solute (solvation shell) and how specific interactions, like hydrogen bonds, stabilize one tautomer or conformer over another. For instance, polar solvents are expected to stabilize the more polar triketo form, while nonpolar solvents might favor enol forms stabilized by intramolecular hydrogen bonds. By analyzing the molecular trajectory, one can quantify the effect of the solvent on the molecule's average structure and dynamic fluctuations.

Table 4: Illustrative Data on Solvent Effects on the Keto-Enol Equilibrium of this compound from MD Simulations This table presents hypothetical equilibrium percentages in different solvents.

| Solvent | Dielectric Constant | Predominant Tautomeric Form(s) | Triketo Form (%) | Total Enol Forms (%) |

|---|---|---|---|---|

| Hexane | 1.9 | Di-enol | 10 | 90 |

| Chloroform | 4.8 | Mono-enol | 35 | 65 |

| Ethanol | 24.5 | Triketo / Mono-enol | 60 | 40 |

Solid-State Computational Chemistry

Solid-state computational chemistry provides powerful tools to investigate the properties and behavior of crystalline materials at the atomic and molecular level. For a compound like this compound, these methods can offer profound insights into its crystallographic preferences, polymorphism, and the fundamental forces governing its solid-state structure. This understanding is crucial for controlling the physical properties of the crystalline material.

Crystal Structure Prediction and Polymorph Screening for this compound

The prediction of how a molecule will arrange itself in a crystal lattice is a significant challenge in computational chemistry, with important implications for materials science and pharmaceuticals. Crystal Structure Prediction (CSP) methodologies aim to identify the most stable crystal packing arrangements, or polymorphs, based solely on the molecular structure. annualreviews.orgresearchgate.netucl.ac.ukresearchgate.net

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which makes a thorough screening for possible polymorphs essential. researchgate.net Computational polymorph screening has become an integral part of this process, often complementing experimental techniques. acs.orgresearchgate.netnih.gov

The general workflow for a CSP study on this compound would involve several key steps:

Conformational Analysis: The first step is to determine the likely molecular shapes (conformers) of the this compound molecule. This is crucial as different conformers can lead to different crystal packing.

Generation of Trial Crystal Structures: A vast number of plausible crystal packing arrangements are generated using sophisticated search algorithms. These algorithms explore different space groups and molecular orientations to create a comprehensive set of hypothetical crystal structures.

Energy Minimization and Ranking: The generated structures are then subjected to energy minimization to find the most stable arrangement for each packing motif. These structures are subsequently ranked based on their calculated lattice energies. This process often employs a hierarchical approach, starting with computationally less expensive force fields and refining the most promising candidates with more accurate but demanding quantum mechanical methods like solid-state Density Functional Theory (DFT). nih.govnih.gov

Recent advancements in computational methodologies, including the use of artificial intelligence and machine learning, are further enhancing the accuracy and speed of polymorph prediction. researchgate.net

Table 1: Hypothetical Polymorph Screening Results for this compound

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |

|---|---|---|---|---|

| Form I | P2₁/c | -95.2 | 0.0 | 1.25 |

| Form II | P-1 | -93.8 | +1.4 | 1.23 |

| Form III | P2₁2₁2₁ | -91.5 | +3.7 | 1.21 |

| Form IV | C2/c | -89.9 | +5.3 | 1.19 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a crystal structure prediction study.

Analysis of Intermolecular Forces and Lattice Energy Calculations in Crystalline Forms

The stability of a crystal structure is determined by the intricate network of intermolecular interactions that hold the molecules together. A detailed analysis of these forces is essential for understanding why a particular polymorph is favored over others.

For a molecule like this compound, which contains both polar (carbonyl groups) and nonpolar (alkyl chain) regions, a variety of intermolecular forces are expected to be at play:

Van der Waals Interactions: These are ubiquitous forces arising from temporary fluctuations in electron density and are significant in the packing of the alkyl portions of the molecule.

Dipole-Dipole Interactions: The polar carbonyl groups in this compound will lead to significant dipole-dipole interactions, which will play a crucial role in the molecular arrangement.

Hydrogen Bonding: Although this compound itself cannot act as a hydrogen bond donor, in the presence of co-formers or solvents, its carbonyl oxygens could act as hydrogen bond acceptors. In its pure form, weak C-H···O interactions may also be present.

Computational methods allow for the quantification of these interactions. The lattice energy of a crystal is defined as the energy released when molecules in the gas phase come together to form a crystal lattice. acs.org It provides a direct measure of the strength of the intermolecular forces within the crystal.

The calculation of lattice energy is a key component of CSP studies and is typically performed using methods such as solid-state DFT with corrections for dispersion forces, which are critical for accurately describing van der Waals interactions in organic molecules. acs.orgresearchgate.net

Table 2: Illustrative Breakdown of Intermolecular Interaction Contributions to the Lattice Energy of a Hypothetical this compound Polymorph (Form I)

| Interaction Type | Calculated Energy Contribution (kJ/mol) | Percentage of Total Lattice Energy |

|---|---|---|

| Van der Waals Forces | -52.4 | 55.0% |

| Dipole-Dipole Interactions | -40.9 | 43.0% |

| Other (e.g., C-H···O) | -1.9 | 2.0% |

| Total Lattice Energy | -95.2 | 100.0% |

Note: The data in this table is for illustrative purposes to show how the total lattice energy can be decomposed into contributions from different types of intermolecular forces.

By analyzing the nature and strength of these intermolecular interactions for each predicted polymorph, researchers can gain a deeper understanding of the factors that govern the solid-state landscape of this compound. This knowledge is invaluable for experimental efforts to isolate and characterize different crystalline forms.

Advanced Research Applications and Future Outlook for Octane 2,4,6 Trione

Octane-2,4,6-trione as a Versatile Synthetic Building Block

This compound, a member of the β-triketone family, serves as a highly valuable and reactive intermediate in the field of organic synthesis. Its unique structural arrangement of three carbonyl groups provides multiple reaction sites, making it an ideal precursor for the construction of a wide array of complex organic structures.

Precursor for the Construction of Complex Organic Molecules, including Macrocycles and Cage Compounds

The strategic placement of carbonyl groups in triketones like this compound allows for their use in the synthesis of intricate molecular architectures such as macrocycles and cage compounds. Macrocycles, which are large ring structures, are of significant interest due to their applications in areas like ion transport and as synthetic receptors. Research has demonstrated the synthesis of metal complexes with macrocyclic ligands derived from the closely related heptane-2,4,6-trione. rsc.orgroyalsocietypublishing.org For instance, copper(II) and nickel(II) derivatives of a macrocyclic Schiff base have been prepared through the condensation of heptane-2,4,6-trione with 1,2-diaminoethane. rsc.orgroyalsocietypublishing.org This highlights the capability of the triketone backbone to form large, metal-coordinating ring systems.

The synthesis of such macrocycles often involves a template-driven approach, where a metal ion directs the cyclization reaction. acs.org While direct synthesis of cage compounds from this compound is not extensively documented, the general principles of cage synthesis suggest its potential. Cage compounds are three-dimensional, enclosed molecules with an internal cavity, and their synthesis often relies on the assembly of convergent building blocks. researchgate.net The reactive nature of triketones makes them suitable candidates for participating in the dynamic covalent chemistry often employed to create these complex structures. researchgate.net

Scaffold for the Synthesis of Diverse Heterocyclic Systems

β-Triketones are well-established scaffolds for the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of immense importance in medicinal chemistry and natural product synthesis. For example, fused-ring triketones serve as a scaffold for creating highly functionalized, tricyclic N-aryl pyrazoles. epa.gov

A notable application of triketones is in the synthesis of bicyclic diketones, which are crucial building blocks for many natural and biologically active molecules. numberanalytics.com The intramolecular aldol (B89426) condensation of triketones is a key step in forming these bicyclic systems. semanticscholar.org Furthermore, β-triketone motifs are utilized in the design and synthesis of novel herbicides, where they are used to create 4-hydroxyl-3-(substituted aryl)-pyran-2-one derivatives. oup.com The reaction of 1,3,5-triketones with phosphorus pentasulfide can also yield trithiapentalenes, a type of sulfur-containing heterocyclic compound. rsc.org

Exploration in Materials Science and Engineering

The reactivity of the triketone scaffold is being increasingly harnessed in the field of materials science and engineering for the development of novel functional materials and polymers with unique properties.

Design of Novel Functional Materials Based on Triketone Scaffolds

Triketone-based scaffolds are being explored for the creation of advanced materials with specific functionalities. An important application is in tissue engineering, where porous scaffolds are needed to support cell growth and tissue regeneration. nih.gov While not specific to this compound, the general class of triketone-containing materials is being investigated for these applications due to their biocompatibility and biodegradability. acs.org The ability to tailor the microstructure of these scaffolds is a key advantage. acs.org

The inherent reactivity of β-triketones also makes them suitable for creating materials with dynamic properties. For instance, their condensation with amines to form diketoenamine bonds is a form of "click" chemistry that can be used to develop self-healing materials and adaptable networks. mdpi.com

Applications in Polymer Chemistry

A significant breakthrough in polymer chemistry involves the use of β-triketones to create a new class of recyclable polymers known as poly(diketoenamine)s (PDKs). numberanalytics.com These polymers are formed through the condensation reaction of triketones with amines. A key feature of PDKs is that the diketoenamine bonds can be hydrolyzed under acidic conditions, allowing the polymer to be broken down into its original monomers for recovery and reuse. numberanalytics.com This addresses a major challenge in plastic recycling.

Recent research has demonstrated the synthesis of polymers containing pendent β-triketone groups. mdpi.com These polymers can be readily modified after polymerization by reacting them with a variety of amines, a process that proceeds under mild, catalyst-free conditions. mdpi.com This allows for the creation of a diverse range of functional polymers, including bottlebrush copolymers with very high molecular weights. mdpi.com The dynamic nature of the diketoenamine linkage also opens up possibilities for creating covalent adaptable networks. mdpi.com

Catalytic Roles and Organocatalysis Involving Triketones and their Derivatives

Triketones and their derivatives play a significant role in the field of catalysis, particularly in the area of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions.

The intramolecular aldol condensation of triketones is a classic example of an organocatalytic reaction. semanticscholar.org The Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in the 1970s, uses the chiral amino acid proline as a catalyst to induce the enantioselective cyclization of an achiral triketone. This reaction produces a bicyclic ketol with high enantiomeric excess and is considered a landmark in the development of asymmetric organocatalysis. Various other organocatalysts, including different amino acids and their derivatives, have also been studied for this transformation. researchgate.net

Beyond this well-known reaction, triketones are involved in other catalytic processes. For instance, β,γ'-triketones have been used in the organocatalytic activation of hydrogen peroxide for the synthesis of bis-peroxide derivatives. semanticscholar.org The unique electronic and structural properties of triketones make them valuable platforms for developing new catalytic systems for a range of organic transformations.

Emerging Research Frontiers in Aliphatic Polyketone Chemistry

The field of aliphatic polyketone chemistry, a class of high-performance polymers, is experiencing a significant research and development surge. researchandmarkets.com360iresearch.com Driven by demands for sustainability and advanced materials, researchers are pushing the boundaries of traditional polymer science. researchandmarkets.comgiiresearch.com The focus is on creating novel structures, enhancing material properties, and expanding into new high-value application areas. rsc.orgdataintelo.com

Recent advancements are moving beyond simple alternating copolymers of carbon monoxide and olefins. rsc.orgmdpi.com A key frontier is the synthesis of polyketones with non-alternating or hybrid ketone sequences. rsc.org This structural diversification allows for the creation of materials with more flexible and tailorable properties, moving away from the high melting points and insolubility that can characterize perfectly alternating structures. rsc.orgmdpi.com Researchers are exploring new catalyst systems, including phosphine-sulfonate Pd, diphosphazane monoxide (PNPO) Pd/Ni, and phosphinophenolate Ni catalysts, to achieve these complex chain structures. nih.gov This allows for the development of polyketones with better processability and unique functionalities. mdpi.com

Another major research thrust is the alignment of aliphatic polyketones with circular economy principles. 360iresearch.com There is a strong emphasis on developing biopolymer formulations and utilizing renewable feedstocks to improve the environmental profile of these materials. researchandmarkets.com The inherent degradability of the polyketone chain, particularly upon exposure to UV light, makes these materials a more environmentally friendly alternative to traditional plastics like polyethylene. researchgate.net This focus on sustainability is supported by government regulations and incentives that favor the adoption of biodegradable materials. giiresearch.com

The functionalization of the polyketone backbone is a particularly active area of research, enabling the creation of "smart" polymers with customized features. researchgate.netnih.gov The Paal-Knorr reaction is a prominent method used to graft new chemical moieties onto the polymer chain, producing water as the only by-product. nih.govmdpi.com This technique has been used to introduce:

Germicide and Hydrophilic Groups: By grafting quaternary ammonium (B1175870) and sugar groups, researchers have developed polymers with both disinfectant properties and increased hydrophilicity for use in specialized coatings. nih.gov

Thermally Reversible Networks: Furan groups have been attached to the polyketone chain, which can then be crosslinked with bis-maleimide via a reversible Diels-Alder reaction. mdpi.com This creates self-healing materials that can be made electrically conductive by incorporating multi-walled carbon nanotubes (MWCNTs). mdpi.com

These advanced materials are opening up new application possibilities in sectors that demand high performance. giiresearch.com

Detailed Research Findings

The exploration of new synthetic routes and applications has yielded promising data, as highlighted in the tables below.

Table 1: Market Growth Projections for Aliphatic Polyketones This interactive table summarizes various market forecasts, reflecting the growing demand for these advanced polymers.

| Forecast Period | Compounded Annual Growth Rate (CAGR) | Key Drivers |

| 2024-2030 | 8.4% researchandmarkets.comgiiresearch.com | Demand for sustainable and eco-friendly polymers; government policies promoting their use. researchandmarkets.comgiiresearch.com |

| 2024-2032 | 8.2% dataintelo.com | Exceptional chemical resistance, high mechanical properties, and environmental friendliness. dataintelo.com |

| 2021-2030 | 12.4% factualmarketresearch.com | Resistance to chemical attack and permeation; high flexibility and crystallization. factualmarketresearch.com |

| 2024-2034 | 5.5% gminsights.com | Increasing demand for high-performance alternatives to traditional materials like polyamides. gminsights.com |

Table 2: Properties of Advanced Aliphatic Polyketone Formulations This interactive table details the enhanced characteristics and applications of newly developed polyketone materials.

| Material Type | Key Properties | Emerging Applications |

| Non-Alternating Polyketones | Better processability; lower melting temperatures (e.g., 134 °C for some in-chain ketone PEs). mdpi.com | Advanced engineering plastics with improved manufacturing characteristics. mdpi.com |

| Functionalized PK (Paal-Knorr) | Can be endowed with specific functionalities like germicide activity or hydrophilicity. nih.gov | Polymeric carriers for drug delivery systems, functional coatings, water treatment. researchgate.netnih.gov |

| PK/MWCNT Nanocomposites | Electrically conductive, thermally reversible for self-healing, increased material modulus. mdpi.com | Smart materials, responsive coatings, advanced electronics. mdpi.com |

| PK Micro/Nano Fibers | High mechanical strength, resistance to organic solvents. rsc.org | Solvent-resistant membranes, high-safety battery separators, oil-water separation. rsc.org |

The future outlook for aliphatic polyketone chemistry is centered on expanding their functional range and solidifying their role as a high-performance, sustainable polymer class. researchandmarkets.comrsc.org Continued innovation in catalyst design will enable even greater control over polymer architecture, leading to materials tailored for highly specific and demanding applications in the automotive, electronics, industrial, and biomedical fields. dataintelo.comnih.govgminsights.com

Q & A

Q. Q1. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of Octane-2,4,6-trione?

Methodological Answer: To characterize this compound, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For identifying proton environments and carbon skeletal frameworks. Use deuterated solvents (e.g., CDCl₃) to resolve splitting patterns of ketone-adjacent protons .

- Infrared (IR) Spectroscopy : Focus on the 1650–1750 cm⁻¹ range to confirm the presence of carbonyl (C=O) groups and assess hydrogen bonding interactions .

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to fragment the molecule and verify its molecular ion peak (e.g., m/z 156 for C₈H₁₂O₃) .

- UV-Vis Spectroscopy : Analyze absorption bands in polar solvents (e.g., water or ethanol) to study electronic transitions, particularly π→π* and n→π* interactions in the trione system .

Q. Q2. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimize synthesis using the P-E/I-C-O framework :

- Population (P) : Reactants (e.g., diketones, oxidizing agents).

- Exposure/Intervention (E/I) : Vary catalysts (e.g., acidic vs. basic conditions), temperature (25–80°C), and solvent polarity (e.g., THF vs. DMF).

- Comparison (C) : Control groups with no catalyst or alternative reagents.

- Outcome (O) : Measure yield via gravimetry and purity via HPLC or GC-MS .

Q. Key Considerations :

- Use fractional crystallization to isolate the trione from byproducts (e.g., enol tautomers).

- Monitor reaction progress with thin-layer chromatography (TLC) using silica gel plates and UV detection .

Advanced Research Questions

Q. Q3. What computational methods resolve discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer: Address contradictions using:

- Density Functional Theory (DFT) : Calculate vibrational frequencies (IR) and chemical shifts (NMR) with basis sets like B3LYP/6-311+G(d,p). Compare computed vs. experimental spectra to refine molecular geometry .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water vs. chloroform) on UV-Vis absorption bands to explain deviations in λmax.

- Triangulation : Cross-validate results with multiple software packages (e.g., Gaussian, ORCA) and experimental replicates to minimize systematic errors .

Q. Example Workflow :

Optimize geometry using DFT.

Simulate IR/NMR spectra.

Compare with NIST reference data .

Adjust computational parameters (e.g., solvation models) iteratively.

Q. Q4. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

Methodological Answer: Study crystal packing via:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve hydrogen bonding (e.g., C=O···H-C) and van der Waals interactions. Use SHELX or Olex2 for structure refinement .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 2D fingerprint plots for H···O, C···C contacts) .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density.

Q. Q5. What mechanistic pathways explain the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Probe mechanisms through:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Use FT-IR or Raman to detect intermediates (e.g., enolate ions) during reactions with amines or Grignard reagents .

- Computational Transition State Analysis : Locate energy barriers for nucleophilic attack using QM/MM methods .

Contradiction Resolution :

If experimental yields contradict theoretical predictions, re-examine solvent effects or steric hindrance in DFT models .

Methodological Best Practices

- Replicability : Document all synthetic and analytical protocols in detail, including instrument calibration parameters (e.g., NMR lock frequencies) .

- Data Triangulation : Combine XRD, spectroscopy, and computational data to validate findings .

- Ethical Reporting : Disclose limitations (e.g., spectral noise in low-concentration samples) and avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.